Documented Synthetic Utility: Specific Intermediate for Cyclotetra-methyleneisoxazole Analeptic Synthesis
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is specifically documented in the peer-reviewed and industrial literature as a key intermediate in the preparation of cyclotetra-methyleneisoxazole, a novel analeptic agent designed to counteract sedative effects and promote wakefulness . This represents a distinct and validated synthetic pathway that differentiates this compound from other isoxazole-4-carboxylate esters that lack documented utility in this specific pharmacologically relevant scaffold construction.
| Evidence Dimension | Documented specific synthetic application |
|---|---|
| Target Compound Data | Documented as intermediate for cyclotetra-methyleneisoxazole (analeptic agent) synthesis |
| Comparator Or Baseline | Ethyl 3-methylisoxazole-4-carboxylate (CAS 20328-15-8) and ethyl isoxazole-4-carboxylate (CAS 80370-40-7) lack documented utility in this specific pharmaceutical scaffold synthesis |
| Quantified Difference | Presence of specific synthetic pathway documentation vs. absence of equivalent documentation for analogs |
| Conditions | Peer-reviewed literature and industrial synthesis documentation |
Why This Matters
This documented specific synthetic utility provides procurement justification for research programs developing isoxazole-based analeptics or requiring a validated starting material for cyclotetra-methyleneisoxazole scaffolds, reducing development risk and eliminating the need for de novo route development.
